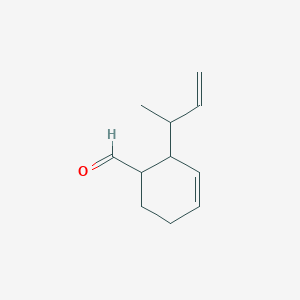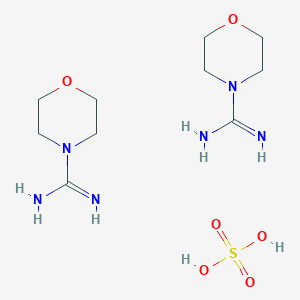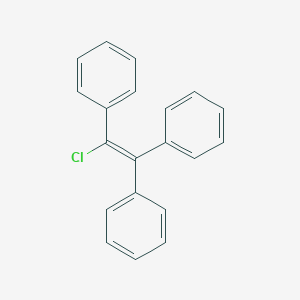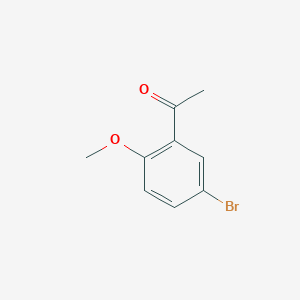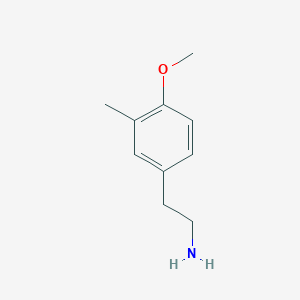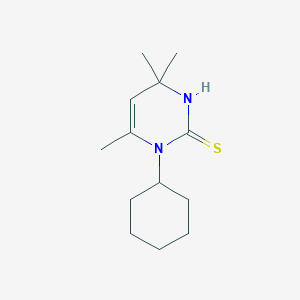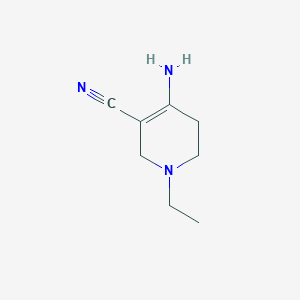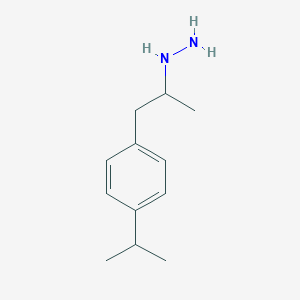
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine, also known as IPPH, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. IPPH is a derivative of the stimulant drug methylphenidate and is structurally similar to other psychoactive substances such as ephedrine and amphetamine. The purpose of
Mechanism Of Action
The exact mechanism of action of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine is not well understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and arousal.
Biochemical And Physiological Effects
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine has been shown to have stimulant properties, similar to other psychoactive substances such as amphetamine and methylphenidate. It has been shown to increase alertness, concentration, and focus, and may also enhance cognitive performance. However, little is known about the long-term effects of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine on the brain and body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine in lab experiments is its relatively low toxicity compared to other psychoactive substances. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine in lab experiments, such as its limited availability and lack of research on its long-term effects.
Future Directions
For research include exploring its potential use in treating cognitive disorders and developing new psychoactive substances based on its structure.
Synthesis Methods
The synthesis of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine is a complex process that involves several steps. The first step involves the reaction of 4-isopropylbenzaldehyde with nitroethane to produce 4-isopropyl-2-nitropropene. The second step involves the reduction of 4-isopropyl-2-nitropropene with sodium borohydride to produce 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine. The final step involves the purification of the product using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have stimulant properties and may be useful in studying the effects of stimulants on the brain. 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
properties
CAS RN |
16603-16-0 |
|---|---|
Product Name |
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine |
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)propan-2-ylhydrazine |
InChI |
InChI=1S/C12H20N2/c1-9(2)12-6-4-11(5-7-12)8-10(3)14-13/h4-7,9-10,14H,8,13H2,1-3H3 |
InChI Key |
PVNRNJYIJJGSRB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CC(C)NN |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)NN |
synonyms |
1-(p-Isopropyl-α-methylphenethyl)hydrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




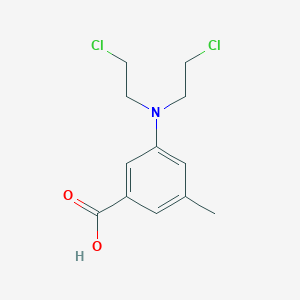
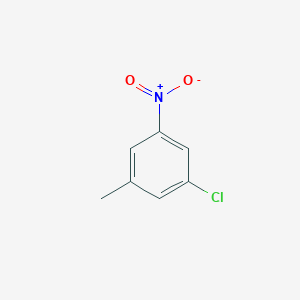
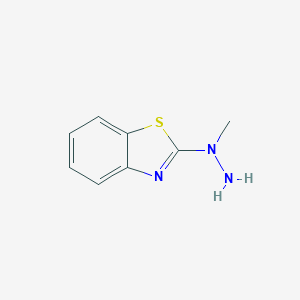
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
